Butyl (2-chloroethyl)nitrosocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl (2-chloroethyl)nitrosocarbamate is a chemical compound with the molecular formula C7H13ClN2O3. It consists of 13 hydrogen atoms, 7 carbon atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 chlorine atom . This compound is part of the nitrosocarbamate family, known for their applications in various fields, including chemical warfare agents .
Vorbereitungsmethoden
The synthesis of butyl (2-chloroethyl)nitrosocarbamate typically involves the reaction of butyl carbamate with 2-chloroethyl nitrite under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the nitrosocarbamate group. Industrial production methods may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature to achieve optimal yield .
Analyse Chemischer Reaktionen
Butyl (2-chloroethyl)nitrosocarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The chlorine atom in the 2-chloroethyl group can be substituted with other nucleophiles, such as hydroxide or amine groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. .
Wissenschaftliche Forschungsanwendungen
Butyl (2-chloroethyl)nitrosocarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce nitrosocarbamate groups into molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to form DNA cross-links.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Wirkmechanismus
The mechanism of action of butyl (2-chloroethyl)nitrosocarbamate involves the formation of DNA cross-links, which inhibit DNA replication and transcription. This leads to cell death, making it a potential candidate for cancer therapy. The compound targets DNA and proteins, disrupting their normal functions and leading to cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Butyl (2-chloroethyl)nitrosocarbamate can be compared with other nitrosocarbamate compounds, such as:
Methyl (2-chloroethyl)nitrosocarbamate: Similar in structure but with a methyl group instead of a butyl group.
Ethyl (2-chloroethyl)nitrosocarbamate: Contains an ethyl group instead of a butyl group.
Propyl (2-chloroethyl)nitrosocarbamate: Contains a propyl group instead of a butyl group. The uniqueness of this compound lies in its specific alkyl group, which can influence its reactivity and interactions with biological molecules
Eigenschaften
CAS-Nummer |
63884-91-3 |
---|---|
Molekularformel |
C7H13ClN2O3 |
Molekulargewicht |
208.64 g/mol |
IUPAC-Name |
butyl N-(2-chloroethyl)-N-nitrosocarbamate |
InChI |
InChI=1S/C7H13ClN2O3/c1-2-3-6-13-7(11)10(9-12)5-4-8/h2-6H2,1H3 |
InChI-Schlüssel |
HLWWEFGUYARDQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)N(CCCl)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.